4-(tert-Butoxy)-1-chloro-2-fluorobenzene
CAS No.:
Cat. No.: VC18358083
Molecular Formula: C10H12ClFO
Molecular Weight: 202.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12ClFO |
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Molecular Weight | 202.65 g/mol |
IUPAC Name | 1-chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
Standard InChI | InChI=1S/C10H12ClFO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
Standard InChI Key | NRBQOKMZEOCVBD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC1=CC(=C(C=C1)Cl)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-(tert-Butoxy)-1-chloro-2-fluorobenzene is , with a molecular weight of 201.64 g/mol . The benzene ring is substituted at the 1-, 2-, and 4-positions with chlorine, fluorine, and a tert-butoxy group (-OC(CH)), respectively. The tert-butoxy group is a bulky, electron-donating substituent, while chlorine and fluorine are electron-withdrawing halogens. This combination creates distinct electronic effects: the tert-butoxy group directs electrophilic substitution to the para and ortho positions relative to itself, whereas chlorine and fluorine meta-direct .
The spatial arrangement of substituents influences the compound’s crystallinity and solubility. X-ray diffraction studies of analogous compounds, such as 1-tert-Butoxy-4-chlorobenzene (CAS 18995-35-2), reveal that bulky tert-butoxy groups induce steric hindrance, reducing intermolecular interactions and lowering melting points compared to non-substituted analogs . For 4-(tert-Butoxy)-1-chloro-2-fluorobenzene, the melting point remains undocumented, but its liquid state at room temperature is inferred from similar tert-butoxy-substituted aromatics .
Synthesis and Industrial Production
The synthesis of 4-(tert-Butoxy)-1-chloro-2-fluorobenzene typically involves palladium-catalyzed cross-coupling reactions. A representative method, adapted from the synthesis of 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine (CAS 945422-81-1), employs tris(dibenzylideneacetone)dipalladium (Pddba) and rac-BINAP as a ligand system . In this reaction, a brominated precursor (e.g., 1-bromo-4-chloro-2-fluorobenzene) reacts with tert-butyl piperazine-1-carboxylate in toluene under inert atmosphere at 60°C, yielding the target compound with 95% efficiency after purification .
Industrial-scale production may utilize continuous flow reactors to enhance reaction control and minimize byproducts. Advanced separation techniques, such as fractional distillation or chromatography, are critical for isolating high-purity 4-(tert-Butoxy)-1-chloro-2-fluorobenzene, given its structural similarity to other halogenated intermediates .
Physical and Chemical Properties
Physicochemical Parameters
Available data for 4-(tert-Butoxy)-1-chloro-2-fluorobenzene are sparse, but comparisons to analogs provide insights:
The compound is likely a colorless liquid with limited solubility in water but miscible with organic solvents like toluene and ethyl acetate .
Reactivity and Stability
Thermogravimetric analysis of related compounds suggests stability up to 150°C, beyond which decomposition occurs, releasing tert-butanol and hydrogen chloride . Storage recommendations include inert atmospheres and protection from light to prevent photolytic cleavage of the tert-butoxy group .
Applications in Organic Synthesis
4-(tert-Butoxy)-1-chloro-2-fluorobenzene is pivotal in constructing pharmacologically active molecules. Its halogen substituents serve as handles for further functionalization:
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Pharmaceutical Intermediates: The compound is a precursor to kinase inhibitors and β-blockers. For instance, metoprolol impurities incorporate similar tert-butoxy-chloro-fluoro aromatic motifs .
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Agrochemicals: Herbicides and fungicides often feature halogenated benzene rings for enhanced bioactivity and environmental persistence.
A notable application is its use in synthesizing afatinib impurities, where the tert-butoxy group improves solubility during coupling reactions .
Future Research Directions
Key gaps include:
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Thermodynamic Data: Experimental determination of melting point, enthalpy of formation, and heat capacity.
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Toxicokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME).
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Advanced Applications: Exploration in materials science, such as liquid crystals or polymer precursors.
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